Cas no 2137613-74-0 (1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one)

1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one is a bicyclic amine derivative with a propionyl substituent, exhibiting structural rigidity due to its azabicyclo[2.2.1]heptane core. The presence of an aminomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its constrained ring system contributes to stereochemical control, which is advantageous in the design of chiral ligands or bioactive molecules. The compound's stability and functional group compatibility allow for further derivatization, enabling its use in the development of novel compounds with potential pharmacological activity. Its well-defined molecular architecture also supports studies in structure-activity relationship (SAR) investigations.
1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one structure
2137613-74-0 structure
Product name:1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
CAS No:2137613-74-0
MF:C10H18N2O
MW:182.262722492218
CID:6007952
PubChem ID:165849002

1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2137613-74-0
    • EN300-739035
    • 1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
    • 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
    • Inchi: 1S/C10H18N2O/c1-2-10(13)12-8-3-4-9(12)7(5-8)6-11/h7-9H,2-6,11H2,1H3
    • InChI Key: OTYBWMUYJHGVKV-UHFFFAOYSA-N
    • SMILES: O=C(CC)N1C2CCC1C(CN)C2

Computed Properties

  • Exact Mass: 182.141913202g/mol
  • Monoisotopic Mass: 182.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3Ų
  • XLogP3: 0.3

1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-739035-10.0g
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
2137613-74-0
10g
$3807.0 2023-05-27
Enamine
EN300-739035-2.5g
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
2137613-74-0
2.5g
$1735.0 2023-05-27
Enamine
EN300-739035-0.5g
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
2137613-74-0
0.5g
$849.0 2023-05-27
Enamine
EN300-739035-1.0g
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
2137613-74-0
1g
$884.0 2023-05-27
Enamine
EN300-739035-5.0g
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
2137613-74-0
5g
$2566.0 2023-05-27
Enamine
EN300-739035-0.1g
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
2137613-74-0
0.1g
$779.0 2023-05-27
Enamine
EN300-739035-0.25g
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
2137613-74-0
0.25g
$814.0 2023-05-27
Enamine
EN300-739035-0.05g
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
2137613-74-0
0.05g
$744.0 2023-05-27

Additional information on 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one

Comprehensive Overview of 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one (CAS No. 2137613-74-0)

The compound 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one (CAS No. 2137613-74-0) is a structurally unique molecule featuring a 7-azabicyclo[2.2.1]heptane core, which is a bridged bicyclic system with significant potential in medicinal chemistry and drug discovery. This scaffold is increasingly studied due to its conformational rigidity and ability to mimic bioactive conformations of flexible molecules. The presence of an aminomethyl group at the 2-position and a propan-1-one moiety at the 7-position further enhances its versatility as a building block for pharmaceuticals and agrochemicals.

In recent years, researchers have focused on 7-azabicyclo[2.2.1]heptane derivatives due to their applications in central nervous system (CNS) drug development. The azabicyclic framework is particularly valuable for targeting neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs) and serotonin receptors, which are implicated in conditions like depression, anxiety, and neurodegenerative diseases. The aminomethyl substituent in this compound offers a handle for further functionalization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies.

The synthetic accessibility of 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one has also garnered attention in the context of green chemistry and sustainable synthesis. With growing interest in atom-economical reactions and catalytic processes, this compound serves as a test case for developing efficient routes to complex heterocycles. Researchers are exploring methodologies such as microwave-assisted synthesis and flow chemistry to optimize its production, reducing waste and energy consumption.

From a pharmacological perspective, the propan-1-one group in this molecule is noteworthy for its potential as a hydrogen bond acceptor, which can improve binding affinity to biological targets. This feature is particularly relevant in the design of kinase inhibitors and GPCR modulators, where carbonyl groups often play a critical role in molecular recognition. The compound’s balanced lipophilicity, as suggested by its azabicyclic core and polar aminomethyl group, makes it a promising candidate for optimizing drug-like properties.

In the realm of cheminformatics and AI-driven drug discovery, 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one has emerged as a valuable scaffold for virtual screening and machine learning models. Its unique topology allows researchers to explore underrepresented chemical space, addressing the "scaffold hopping" challenge in lead optimization. Publicly available databases like PubChem and ChEMBL have seen increased searches for this compound, reflecting its growing importance in fragment-based drug design.

Another area of interest is the compound’s potential in peptide mimetics. The 7-azabicyclo[2.2.1]heptane core can serve as a rigid surrogate for proline or other cyclic amino acids, enabling the stabilization of peptide secondary structures. This application is particularly relevant in the development of macrocyclic therapeutics, a hot topic in oncology and infectious disease research. The aminomethyl group further allows for conjugation to peptides or other biologics, expanding its utility in bioconjugation chemistry.

As the pharmaceutical industry shifts toward targeted therapies and personalized medicine, compounds like 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one are gaining traction for their modularity. Its structure permits facile derivatization to tune selectivity, solubility, and metabolic stability—key considerations in modern drug development. The compound’s CAS No. 2137613-74-0 is frequently queried in patent literature, underscoring its commercial relevance.

In summary, 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one represents a multifaceted tool for researchers exploring heterocyclic chemistry, drug discovery, and bioconjugation. Its structural features align with contemporary trends in medicinal chemistry, including the pursuit of three-dimensional fragments and sp3-rich scaffolds. As synthetic methodologies advance and computational tools evolve, this compound is poised to play an increasingly prominent role in addressing unmet medical needs.

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